molecular formula C8H13N3 B2846546 dimethyl[2-(pyrazin-2-yl)ethyl]amine CAS No. 66580-25-4

dimethyl[2-(pyrazin-2-yl)ethyl]amine

Cat. No. B2846546
M. Wt: 151.213
InChI Key: BOCWITWPYWEWPR-UHFFFAOYSA-N
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Patent
US04183933

Procedure details

A mixture of 94.0 g (1.0 mole) of methylpyrazine and 83.9 g (1.03 mole) of dimethylamine hydrochloride was heated until it began refluxing. 131.3 g (40% aqueous solution) (1.75 mole) of formaldehyde was added over a period of two hours. The resulting brown viscous mass was refluxed for additional 2.5 hours. The mixture was cooled to room temperature. It was diluted with 250 ml of water, made basic with 10% sodium hydroxide solution and extracted with chloroform. After removing the chloroform the residue was distilled to give 100.6 g of β-dimethylaminoethylpyrazine, b.p. 116°-120° C. at 20 mm Hg.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
83.9 g
Type
reactant
Reaction Step One
Quantity
131.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.Cl.[CH3:9][NH:10][CH3:11].[CH2:12]=O.[OH-].[Na+]>O>[CH3:9][N:10]([CH3:12])[CH2:11][CH2:1][C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
CC1=NC=CN=C1
Name
Quantity
83.9 g
Type
reactant
Smiles
Cl.CNC
Step Two
Name
Quantity
131.3 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated until it
TEMPERATURE
Type
TEMPERATURE
Details
began refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown viscous mass was refluxed for additional 2.5 hours
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
After removing the chloroform the residue
DISTILLATION
Type
DISTILLATION
Details
was distilled

Outcomes

Product
Name
Type
product
Smiles
CN(CCC1=NC=CN=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 100.6 g
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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